molecular formula C12H13NO B15376295 2-[(4-methoxyphenyl)methyl]-1H-pyrrole CAS No. 1963-42-4

2-[(4-methoxyphenyl)methyl]-1H-pyrrole

Cat. No.: B15376295
CAS No.: 1963-42-4
M. Wt: 187.24 g/mol
InChI Key: OYFWGFPDIJNNOD-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-1H-pyrrole, also known as 2-(4-Methoxyphenyl)-1H-pyrrole, is a pyrrole derivative with a molecular formula of C₁₁H₁₁NO and an average molecular mass of 173.215 g/mol . Its structure features a pyrrole ring substituted with a 4-methoxyphenyl group at the 2-position. The compound has a ChemSpider ID of 598642 and a CAS registry number of 4995-12-4 . Key spectral data include distinct signals in ¹H and ¹³C NMR, with the methoxy group (-OCH₃) contributing to characteristic chemical shifts. The compound’s synthetic routes often involve condensation reactions or transition metal-catalyzed coupling, as seen in related pyrrole derivatives .

Properties

CAS No.

1963-42-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1H-pyrrole

InChI

InChI=1S/C12H13NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h2-8,13H,9H2,1H3

InChI Key

OYFWGFPDIJNNOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit higher melting points (e.g., 4i: 170–171°C) compared to fluorinated analogs (e.g., 4j: 130–131°C), likely due to enhanced intermolecular interactions .
  • Spectral Differences : The methoxy group in 2-(4-Methoxyphenyl)-1H-pyrrole generates distinct ¹H NMR signals at δ ~3.8 ppm (singlet, -OCH₃) and aromatic protons at δ 6.6–7.5 ppm, whereas fluorinated derivatives show deshielded proton signals due to fluorine’s electronegativity (e.g., δ 7.2–7.8 ppm in 4j) .

Neuroprotective Effects

  • Compound B (2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole) demonstrated significant neuroprotection against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, reducing ROS levels by 42% and apoptosis by 35% compared to controls .

Enzyme Inhibition

  • 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrrole (Example 41) showed moderate tyrosine phosphatase inhibition (IC₅₀ = 8.2 μM), attributed to the electron-withdrawing chlorine substituent enhancing binding affinity .
  • The unsubstituted 2-(4-Methoxyphenyl)-1H-pyrrole may exhibit weaker inhibition due to the absence of halogen substituents, which are critical for polar interactions in enzyme active sites .

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